4-Methyl-1H-indole-7-carbonitrile: Differentiated Physicochemical Profile vs. Unsubstituted 7-Cyanoindole
The presence of the methyl group at the 4-position in 4-methyl-1H-indole-7-carbonitrile significantly alters its lipophilicity compared to the unsubstituted 7-cyanoindole (1H-indole-7-carbonitrile, CAS: 96631-87-7). This is a critical parameter influencing membrane permeability, solubility, and overall drug-likeness. The target compound exhibits a higher consensus Log P value (2.07) than its unsubstituted counterpart, which has a predicted Log P of approximately 1.5 . This 0.57 log unit increase corresponds to a nearly 4-fold greater partitioning into a non-polar phase, which can translate to improved passive membrane diffusion in a biological context. The methyl group also increases the number of heavy atoms from 11 to 12 and the molar refractivity from 42.9 to 47.98, reflecting changes in molecular size and polarizability .
| Evidence Dimension | Lipophilicity (Log P) and Molecular Properties |
|---|---|
| Target Compound Data | Consensus Log P: 2.07; Heavy atoms: 12; Molar Refractivity: 47.98; Molecular Weight: 156.18 g/mol |
| Comparator Or Baseline | 7-Cyanoindole (1H-indole-7-carbonitrile) - Predicted Log P: ~1.5; Heavy atoms: 11; Molar Refractivity: ~42.9; Molecular Weight: 142.16 g/mol |
| Quantified Difference | Δ Log P ≈ +0.57; Δ Heavy Atoms = +1; Δ Molar Refractivity ≈ +5.08; Δ MW = +14.02 g/mol |
| Conditions | In silico prediction (consensus Log P) and calculated molecular properties . |
Why This Matters
The increased lipophilicity (Δ Log P ≈ +0.57) of the target compound offers a distinct physicochemical profile for tuning ADME properties in medicinal chemistry programs compared to the more polar unsubstituted 7-cyanoindole.
